Comparative Class III Antiarrhythmic Potency: N-Desmethyldofetilide vs. Dofetilide
In direct head-to-head pharmacological evaluation, N-Desmethyldofetilide exhibits Class III antiarrhythmic activity only at substantially higher concentrations than the parent compound, dofetilide. This quantification provides a clear rationale for why the metabolite cannot substitute for the active pharmaceutical ingredient in functional assays [1].
| Evidence Dimension | Relative potency for Class III antiarrhythmic activity (K+ channel blockade) |
|---|---|
| Target Compound Data | Concentration required for activity is at least 20-fold higher than dofetilide. |
| Comparator Or Baseline | Dofetilide (parent compound). |
| Quantified Difference | ≥20-fold reduction in potency. |
| Conditions | In vitro pharmacology studies assessing Class III (K+ channel blockade) activity [1]. |
Why This Matters
This quantifies a critical performance gap, confirming N-Desmethyldofetilide is unsuitable as a pharmacological substitute for dofetilide and is primarily valuable as an analytical standard or metabolic probe.
- [1] Walker DK, et al. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. Drug Metab Dispos. 1996 Apr;24(4):447-55. View Source
